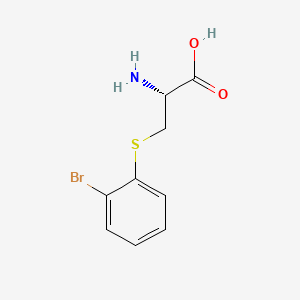
S-(o-Bromophenyl)cysteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(o-Bromophenyl)cysteine is an organic compound that belongs to the class of L-cysteine-S-conjugates. This compound contains a cysteine molecule where the thiol group is conjugated with an ortho-bromophenyl group. It is a derivative of cysteine, an amino acid that plays a crucial role in various biological processes.
Métodos De Preparación
The synthesis of S-(o-Bromophenyl)cysteine can be achieved through several methods. One common approach involves the reaction of L-cysteine with ortho-bromobenzyl bromide under basic conditions. This reaction typically takes place in an aqueous or organic solvent, such as ethanol or methanol, and requires a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Another method involves the use of tryptophan synthase in a chemoenzymatic process. This method starts with the reaction of magnesium and bromobenzene, followed by a Grignard reaction, hydrolysis, and enzymatic synthesis using tryptophan synthase. This approach has been shown to produce high-purity, optically active S-phenyl-L-cysteine with a total yield of 81.3% .
Análisis De Reacciones Químicas
S-(o-Bromophenyl)cysteine undergoes various chemical reactions, including:
Oxidation: The thiol group in cysteine can be oxidized to form disulfide bonds, which are crucial for the structural stabilization of proteins.
Reduction: The disulfide bonds formed can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: The bromine atom in the ortho-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include iodoacetic acid, iodoacetamide, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
S-(o-Bromophenyl)cysteine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of S-(o-Bromophenyl)cysteine involves its interaction with specific molecular targets, such as glutathione S-transferase. This enzyme catalyzes the conjugation of reduced glutathione to hydrophobic electrophiles, regulating various cellular processes. The compound’s ability to form disulfide bonds also plays a crucial role in its biological activity .
Comparación Con Compuestos Similares
S-(o-Bromophenyl)cysteine can be compared with other similar compounds, such as S-(4-bromobenzyl)cysteine and S-allyl-L-cysteine. These compounds share similar structural features but differ in their specific substituents and biological activities. For example:
S-(4-Bromobenzyl)cysteine: Contains a bromobenzyl group instead of an ortho-bromophenyl group and has different pharmacological properties.
S-Allyl-L-cysteine: Found in aged garlic supplements and has been studied for its potential health benefits, including antioxidant and anti-inflammatory effects.
Propiedades
Número CAS |
122482-25-1 |
|---|---|
Fórmula molecular |
C9H10BrNO2S |
Peso molecular |
276.15 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-(2-bromophenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C9H10BrNO2S/c10-6-3-1-2-4-8(6)14-5-7(11)9(12)13/h1-4,7H,5,11H2,(H,12,13)/t7-/m0/s1 |
Clave InChI |
OJNHWDRFPGCMJP-ZETCQYMHSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)SC[C@@H](C(=O)O)N)Br |
SMILES canónico |
C1=CC=C(C(=C1)SCC(C(=O)O)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


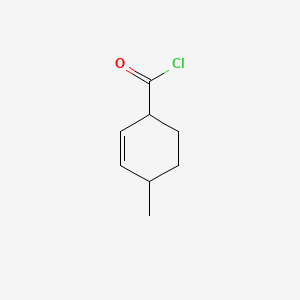
![[3,5-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrazol-4-yl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B13817948.png)
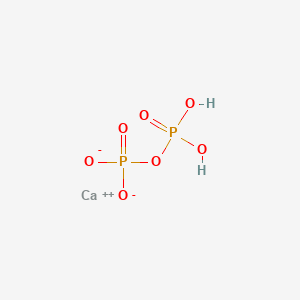

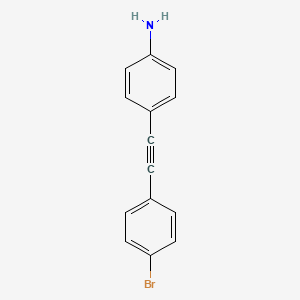
![5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one](/img/structure/B13817981.png)
![Pyrrolo[1,2-a]quinoxalin-2-ol, 1,2,3,3a,4,5-hexahydro-, (2S,3aR)-(9CI)](/img/structure/B13817991.png)


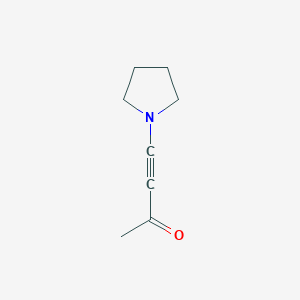

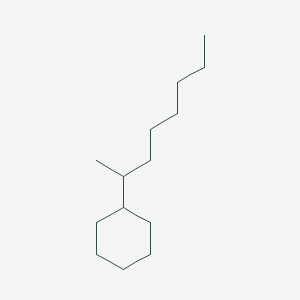
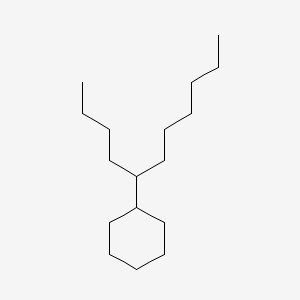
![3-hydroxy-2-[N-(1-hydroxybutan-2-yl)-C-methylcarbonimidoyl]cyclohex-2-en-1-one](/img/structure/B13818024.png)
